1-(4-Fluorophenyl)imidazolidin-2-one

Descripción

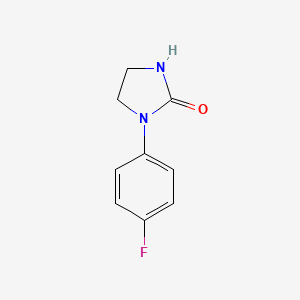

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVKZHAXXGTIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363207 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-75-4 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Imidazolidin 2 One Derivatives in Chemical and Biological Sciences

The imidazolidin-2-one scaffold is a well-established and pivotal functionality in drug discovery and medicinal chemistry. mdpi.comnih.gov These five-membered heterocyclic compounds are cyclic derivatives of urea (B33335) and are recognized as omnipresent structural motifs in a wide array of pharmaceuticals, natural products, and are valuable as chiral auxiliaries and intermediates in organic synthesis. mdpi.com Their versatility has captivated researchers for decades, leading to the development of numerous synthetic methodologies and the discovery of a broad spectrum of biological activities. ontosight.ai

Historically, the development of imidazolidin-2-one derivatives has been driven by their therapeutic potential. This structural core is found in several FDA-approved drugs, including the antibiotic azlocillin (B1666447) and the ACE inhibitor imidapril, highlighting its importance in medicine. mdpi.comnih.gov Beyond these established uses, research has continually uncovered new applications. For instance, diaryl imidazolidin-2-one derivatives have been identified as a novel class of potent and selective muscarinic M3 receptor antagonists. bldpharm.com Furthermore, various derivatives have been investigated for a range of other properties, including anticancer, mdpi.comnih.gov antimicrobial, antiviral, and anti-inflammatory activities, showcasing the broad biological relevance of this chemical scaffold. ontosight.aiontosight.ai

The synthesis of the imidazolidin-2-one ring system has been a subject of extensive research, with numerous methods developed over the years. Traditional and widely used approaches include the carbonylation of 1,2-diamines, which involves the direct incorporation of a carbonyl group using various reagents. mdpi.commdpi.com More recent and novel strategies include the base-catalyzed intramolecular hydroamidation of propargylic ureas, acs.orgresearchgate.net the metal-catalyzed diamination of unsaturated carbon-carbon bonds, mdpi.com and the acid-catalyzed intramolecular cyclization of urea derivatives. mdpi.com This continuous evolution of synthetic protocols underscores the enduring importance of imidazolidin-2-ones as a target for organic chemists and their significance as building blocks for creating complex, biologically active molecules.

Significance of the Fluorophenyl Moiety in Chemical Biology

The incorporation of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry, and the fluorophenyl moiety, particularly the 4-fluorophenyl group, is of special significance. The selective installation of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeation, and binding affinity for its biological target. nih.gov The fluorine atom is relatively small, comparable to a hydrogen atom, allowing it to act as a bioisostere of hydrogen while being highly electron-withdrawing.

The 4-fluorophenyl group is a key structural feature in a number of successful drugs. For example, several synthetic statins, a class of cholesterol-lowering drugs, must contain 4-fluorophenyl groups as a structural requirement for their biological activity. In this context, the moiety not only enhances biological activity but can also deactivate the phenyl ring against metabolism by certain enzymes like P450 monooxygenases. The introduction of fluorine can increase the hydrophobicity of a compound, which can aid its penetration into the hydrophobic pockets of proteins.

Furthermore, the C-F bond is stronger than a C-H bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. This enhanced stability is a crucial factor in drug design. Chemical suppliers and researchers note that the fluorine substitution in a phenyl ring influences the molecule's electronic properties, enhances lipophilicity, and improves metabolic stability—all critical factors in the development of new therapeutic agents.

Research Focus on 1 4 Fluorophenyl Imidazolidin 2 One and Its Academic Relevance

Strategies for Imidazolidin-2-one Ring Formation

The construction of the imidazolidin-2-one scaffold is a focal point in medicinal and organic chemistry due to its prevalence in numerous bioactive compounds. nih.gov The primary synthetic approaches can be categorized into four main strategies: the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular cyclization of linear urea (B33335) precursors, and the expansion of aziridine (B145994) rings. mdpi.comacs.org

Direct Incorporation of the Carbonyl Group into 1,2-Diamines

The most conventional and straightforward method for synthesizing imidazolidin-2-ones involves the reaction of a 1,2-diamine with a suitable carbonylating agent. mdpi.comnih.gov This approach directly installs the carbonyl group to form the five-membered cyclic urea. A variety of reagents capable of transferring a carbonyl group have been employed for this purpose, sometimes requiring a catalyst to facilitate the transformation. mdpi.com

Common carbonyl sources include phosgene (B1210022) and its safer equivalents like carbonyldiimidazole (CDI). nih.govmdpi.com For instance, new carbazole (B46965) derivatives bearing an imidazolidin-2-one moiety have been synthesized from the corresponding diamines using CDI with catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Other carbonylating agents such as dialkyl carbonates, urea, and carbon dioxide have also been successfully utilized. mdpi.com The use of carbon dioxide is an attractive green chemistry approach, and its reaction with 1,2-diamines can be promoted by basic promoters like tetramethylphenylguanidine (PhTMG) in the presence of a dehydrating agent. mdpi.com

| Carbonylating Agent | Catalyst / Promoter | Typical Conditions | Ref. |

| Carbonyldiimidazole (CDI) | 4-Dimethylaminopyridine (DMAP) | Varies | mdpi.com |

| Dialkyl Carbonates (e.g., DMC) | Cu(NO₃)₂ | Varies | mdpi.com |

| Carbon Dioxide (CO₂) | Ceria-based catalysts (CeO₂) | High Temperature | mdpi.com |

| Carbon Dioxide (CO₂) | Tetramethylphenylguanidine (PhTMG) | -40 °C to room temp. | mdpi.com |

| Urea | None (Solvent-free) | Varies | mdpi.com |

Diamination of Olefins

A more modern and elegant strategy to access imidazolidin-2-ones is through the metal-catalyzed diamination of unsaturated carbon-carbon bonds, particularly olefins. mdpi.comacs.org This method involves the intramolecular or intermolecular addition of two nitrogen atoms across a double bond. Ureas are commonly used as the nitrogen source in these transformations. mdpi.com

Significant progress has been made in developing enantioselective versions of this reaction. For example, a highly efficient synthesis of chiral imidazolidin-2-ones has been achieved through the Pd(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas. mdpi.com This reaction proceeds under mild conditions with high yields and excellent enantioselectivities, facilitated by a chiral pyridine-oxazoline ligand. mdpi.com

Intramolecular Hydroamidation of Linear Urea Derivatives

The intramolecular cyclization of suitably functionalized linear urea derivatives represents a powerful method for forming the imidazolidin-2-one ring. mdpi.com This strategy typically involves the hydroamidation of an unsaturated moiety, such as an alkyne or an alkene, tethered to the urea backbone.

The intramolecular hydroamidation of propargylic ureas can be effectively catalyzed by organic bases under ambient conditions. acs.org The phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has been identified as a particularly active organo-catalyst for this transformation, providing excellent chemo- and regioselectivity for the five-membered cyclic ureas with exceptionally short reaction times. acs.orgresearchgate.net This metal-free approach is simple and tolerates the presence of water. acs.org Other, more conventional bases such as sodium hydroxide (B78521) (NaOH) and sodium hydride (NaH) have also been used to synthesize related cyclic structures from propargylic precursors under mild conditions. acs.org

| Substrate | Catalyst | Solvent | Conditions | Product | Ref. |

| Propargylic Urea | BEMP (5 mol%) | MeCN | Room Temp. | Imidazolidin-2-one | acs.org |

Transition metals, particularly palladium, are widely used to catalyze the intramolecular cyclization of linear ureas. A notable example is the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. nih.gov This reaction is a powerful synthetic tool as it forms a carbon-carbon bond, a carbon-nitrogen bond, and up to two stereocenters in a single step. nih.gov The process typically employs a palladium catalyst, such as a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like Xantphos, with a base such as sodium tert-butoxide (NaOtBu). nih.govorganic-chemistry.org This method allows for the synthesis of complex 4,5-disubstituted imidazolidin-2-ones with good diastereoselectivity. nih.gov Silver-catalyzed double intramolecular hydroamidation processes have also been reported for creating fused cyclic urea derivatives. acs.org

| Urea Substrate | Aryl Bromide | Catalyst System | Base | Yield | Ref. |

| N-allyl-N-benzyl-N'-phenylurea | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Good to Excellent | nih.gov |

| N-allyl-N-benzyl-N'-(4-methoxyphenyl)urea | Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Good to Excellent | nih.gov |

Aziridine Ring Expansion

The ring expansion of aziridines provides another distinct pathway to imidazolidin-2-ones. acs.org This strategy typically involves the reaction of an aziridine with an isocyanate. Nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to proceed smoothly, initially yielding iminooxazolidine derivatives. organic-chemistry.org With extended reaction times, these intermediates can isomerize to the thermodynamically more stable imidazolidin-2-one products. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product | Ref. |

| Aziridine | Isocyanate | Nickel catalyst | Iminooxazolidine | Imidazolidin-2-one | organic-chemistry.org |

Synthesis via Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool in the synthesis of heterocyclic compounds, allowing for the construction of the core ring system in a controlled manner.

The synthesis of imidazolidin-2-one derivatives through the cycloaddition of N-arylcyanothioformamides with electrophilic reagents is a highly specific pathway. Despite the utility of cycloaddition reactions in heterocyclic synthesis, this particular method is not extensively documented in the scientific literature for the preparation of this compound or its close analogues. Theoretical pathways can be proposed, but established experimental evidence for this specific route remains limited.

Derivatization and Structural Modification Routes

Once the core this compound structure is obtained, it can undergo various reactions to introduce new functional groups and build more complex molecules. These modifications are crucial for tuning the compound's properties.

A highly effective method for introducing aromatic and heterocyclic substituents at the 4-position of the imidazolidin-2-one ring involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various C-nucleophiles. researchgate.netkazanmedjournal.runih.gov This approach is valued for its high regioselectivity, the use of readily available starting materials, and a straightforward procedure. researchgate.net

The reaction mechanism initiates with the formation of a cyclic iminium cation from the N-(2,2-dialkoxyethyl)urea precursor under acidic conditions. nih.gov This electrophilic intermediate is then trapped by an electron-rich aromatic or heterocyclic C-nucleophile, leading to the formation of 4-(het)arylimidazolidin-2-ones. researchgate.netnih.gov By starting with an N-aryl substituted urea, such as 1-(4-Fluorophenyl)-3-(2,2-dimethoxyethyl)urea, this method can be adapted to produce a range of 1,4-disubstituted imidazolidin-2-one analogues. The reaction has been shown to proceed with good to high yields. nih.gov

| Starting Urea Analogue | Aromatic/Heterocyclic Nucleophile | Resulting 4-Substituted Analogue | Yield (%) |

| 1-Phenyl-3-(2,2-diethoxyethyl)urea | Sesamol | 4-(6-Hydroxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)-1-phenylimidazolidin-2-one | 83 |

| 1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)urea | Sesamol | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)imidazolidin-2-one | 85 |

| 1-(p-Tolyl)-3-(2,2-diethoxyethyl)urea | Sesamol | 4-(6-Hydroxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)-1-(p-tolyl)imidazolidin-2-one | 81 |

| 1-Phenyl-3-(2,2-diethoxyethyl)urea | Resorcinol | 4-(2,4-Dihydroxyphenyl)-1-phenylimidazolidin-2-one | 78 |

| 1-Phenyl-3-(2,2-diethoxyethyl)urea | Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 65 |

This table presents data for analogous reactions to illustrate the synthetic route's versatility.

The this compound scaffold contains a secondary amine functionality (N-H) at the 3-position of the ring. This nitrogen atom is nucleophilic and can react with electrophilic reagents such as isocyanates and isothiocyanates.

The reaction with an isocyanate (R-N=C=O) leads to the formation of a 1,3-disubstituted urea derivative, where a carbamoyl (B1232498) group is introduced at the N-3 position. Similarly, reaction with an isothiocyanate (R-N=C=S) results in the corresponding N-thiocarbamoyl derivative, yielding a 3-thiocarbamoyl-1-phenylimidazolidin-2-one. researchgate.net These reactions, often referred to as N-acylation or N-thiocarbamoylation, are typically straightforward and provide a means to further functionalize the imidazolidinone core. The process of transthiocarbamoylation, where an isothiocyanate moiety is transferred to a nucleophilic group, underscores the reactivity of these compounds. nih.govnih.gov

Condensation reactions provide a powerful strategy for constructing complex molecular architectures and fused heterocyclic systems from the imidazolidinone core. A notable example is the three-component condensation of an imidazolidin-2-one derivative with aldehydes and Meldrum's acid. researchgate.net This type of reaction, which falls under the umbrella of multicomponent reactions, allows for the efficient assembly of complex molecules in a single step. researchgate.net

Specifically, a derivative like 4-imino-1-phenylimidazolidin-2-one can react with various aldehydes and Meldrum's acid to yield previously unknown imidazo[4,5-b]pyridine-2,5(4H,6H)-diones. researchgate.net This transformation demonstrates how the imidazolidinone scaffold can be used as a building block for creating larger, conjugated ring systems. Such multi-component strategies are highly valued for their efficiency and ability to generate molecular diversity. researchgate.net The Biginelli reaction, a well-known multi-component condensation to form dihydropyrimidinones from urea, an aldehyde, and a β-ketoester, provides a conceptual parallel for the reactivity of urea-containing scaffolds in complex condensations. wikipedia.orgorganic-chemistry.org

The formation of a hydrazone involves the reaction of a carbonyl group (C=O) with hydrazine (B178648) (H₂N-NH₂) or its derivatives. wikipedia.orglibretexts.org In the structure of this compound, the carbonyl group at the 2-position is part of a cyclic urea. This urea carbonyl is significantly less electrophilic than the carbonyl of a typical ketone or aldehyde. Its reactivity is substantially diminished due to resonance delocalization of the nitrogen lone pairs into the carbonyl group.

Consequently, the direct reaction of the C2-carbonyl of the imidazolidin-2-one ring with hydrazine to form a hydrazone is not a chemically feasible or documented derivatization method. Standard hydrazone formation conditions are ineffective for such unreactive carbonyls. The scientific literature confirms this, as there are no reported instances of hydrazone formation directly from the carbonyl of an imidazolidin-2-one ring. While urea can react with hydrazine, it forms semicarbazide, not a hydrazone of the urea itself, which is a different reaction pathway altogether. doubtnut.com

Functionalization of the Imidazolidin-2-one Ring

Functionalization of the imidazolidin-2-one ring can be achieved through various synthetic strategies that either build the ring with the desired functionality in place or modify a pre-existing ring.

One prominent method involves the intramolecular cyclization of urea derivatives. For instance, novel 4-(het)arylimidazolidin-2-ones can be synthesized through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.govnih.gov This approach benefits from high regioselectivity, readily available starting materials, and a straightforward procedure. nih.govnih.gov The reaction proceeds via the in situ formation of a cyclic iminium ion from N-(2,2-dialkoxyethyl) ureas, which is then trapped by a nucleophile. nih.gov The choice of the C-nucleophile and the substituents on the urea precursor allows for the introduction of various functional groups onto the imidazolidin-2-one core. The yields of these reactions can be influenced by the nature of the substituents on the starting urea. mdpi.com

Another powerful technique for creating functionalized imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgresearchgate.net This method is notable for its ability to generate two new bonds (one carbon-carbon and one carbon-nitrogen) and up to two stereocenters in a single step. organic-chemistry.org The reaction of N-allylureas with aryl bromides in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, affords substituted imidazolidin-2-ones. organic-chemistry.org This transformation demonstrates a broad substrate scope and tolerance for various functional groups. organic-chemistry.org

The table below summarizes the outcomes of the acid-catalyzed cyclization of various (2,2-diethoxyethyl)urea derivatives with a C-nucleophile.

| Entry | Urea Precursor | C-Nucleophile | Product | Yield (%) |

| 1 | 1-(2,2-dimethoxyethyl)-3-phenylurea | 6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxole | 4-(6-Hydroxybenzo[d] organic-chemistry.orgacs.orgdioxol-5-yl)-1-phenylimidazolidin-2-one | Data not available |

| 2 | 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxole | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxol-5-yl)imidazolidin-2-one | Data not available |

| 3 | 3-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylurea | 6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxole | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxol-5-yl)-3-methylimidazolidin-2-one | 91 |

| 4 | 1-(2,2-dimethoxyethyl)-1-methyl-3-(p-tolyl)urea | 6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxole | 4-(6-Hydroxybenzo[d] organic-chemistry.orgacs.orgdioxol-5-yl)-3-methyl-1-(p-tolyl)imidazolidin-2-one | Data not available |

| 5 | 1-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-3-methylurea | 6-hydroxybenzo[d] organic-chemistry.orgacs.orgdioxole | 4-(6-Hydroxybenzo[d] organic-chemistry.orgacs.orgdioxol-5-yl)-1-(4-methoxyphenyl)-3-methylimidazolidin-2-one | Data not available |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased efficiency, and amenability to high-throughput synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. jchps.com This technique provides rapid and uniform heating of the reaction mixture. nih.gov In the context of heterocyclic synthesis, microwave irradiation has been successfully employed for the production of various scaffolds, including thiazolidin-4-ones and pyrroles. nih.govmdpi.com Although specific examples for this compound are not detailed in the provided sources, the principles of microwave-assisted synthesis are broadly applicable. For example, a one-pot, three-component Hantzsch condensation for the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues under solvent-free microwave irradiation resulted in very high yields (86–96%) and short reaction times. nih.gov Such green chemistry approaches, often utilizing environmentally benign solvents like ethanol (B145695) or even solvent-free conditions, are highly advantageous. semanticscholar.org

The benefits of microwave-assisted synthesis compared to conventional heating are highlighted in the table below for the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides, demonstrating the general advantages of this technology. jchps.com

| Method | Reaction Time | Yield |

| Conventional Heating | Longer | Lower |

| Microwave Irradiation | Shorter | Higher |

Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of combinatorial chemistry and high-throughput screening, allowing for the rapid generation of libraries of related compounds. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

An efficient solid-phase synthesis of imidazolidin-2-ones has been developed utilizing gold catalysis. mdpi.com In this method, a propargylamine (B41283) is anchored to a solid support. The synthesis then proceeds through a series of steps, including urea formation and subsequent gold-catalyzed cyclization to form the imidazolidin-2-one ring. mdpi.com The final product is then cleaved from the solid support. This approach allows for the creation of a small library of imidazolidin-2-one derivatives with varying substituents. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. crimsonpublishers.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. crimsonpublishers.com

A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This strategy involves the in situ formation of a Schiff base from a diamine, followed by reduction to the corresponding diamine, and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com This approach streamlines the synthetic process, avoiding the isolation of intermediates and reducing waste. The use of statistical analysis to optimize reaction conditions further enhances the efficiency of this protocol. mdpi.com One-pot syntheses of related heterocyclic compounds, such as 2-imino-1,3-thiazolidin-4-ones, have also been successfully developed, demonstrating the broad applicability of this strategy. crimsonpublishers.com

The following table outlines the steps in a pseudo-multicomponent synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com

| Step | Description | Reagents |

| 1 | In situ Schiff Base Formation | trans-(R,R)-diaminocyclohexane, Aldehyde |

| 2 | Reduction | Reducing Agent |

| 3 | Cyclization | Carbonyldiimidazole (CDI) |

Biological Activity and Mechanisms of Action of 1 4 Fluorophenyl Imidazolidin 2 One and Its Analogues

Antimicrobial Efficacy

Imidazolidine-based compounds have been recognized for their potential antimicrobial properties. nih.gov Research into various analogues has explored their effectiveness against a spectrum of bacteria and fungi.

Derivatives of the imidazolidin-2-one structure have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study investigated a series of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives, which showed significant activity against Gram-positive bacteria but no activity against Gram-negative strains. researchgate.net Another study of imidazolidinone derivatives tested compounds against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillis subtilis (Gram-positive), Neisseria gonorrhoeae, Esherichia coli, and Klebsiella pneumoniae (Gram-negative), with many of the tested compounds showing significant activity. nih.gov The presence and position of different substituents on the N-1 and N-3 positions of the imidazolidine (B613845) ring were found to influence the antibacterial efficacy. researchgate.net

| Compound Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| Imidazolidin-2-one derivatives | Gram-positive (e.g., S. aureus, S. epidermidis, B. subtilis) and Gram-negative (e.g., N. gonorrhoeae, E. coli, K. pneumoniae) | Most tested compounds showed significant antibacterial activities. nih.gov |

| 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Gram-positive and Gram-negative bacteria | Displayed significant activity against Gram-positive bacteria; no activity observed against Gram-negative bacteria. researchgate.net |

Analogues of 1-(4-fluorophenyl)imidazolidin-2-one have demonstrated notable antifungal capabilities. A study on optically active azoles that included 2-imidazolidinone structures revealed potent in vitro and in vivo antifungal activity against Candida albicans. nih.gov Specifically, certain imidazolidinone derivatives containing a 2-fluorophenyl group showed a broad antifungal spectrum. nih.gov Furthermore, some of these compounds were found to exert extremely strong growth-inhibitory activity against Aspergillus fumigatus. nih.gov Other research on imidazolidinone derivatives has also confirmed their antifungal potential against fungi such as Aspergillus fumigatus, Aspergillus clavatus, and Geotricum Candidum. nih.gov

| Compound Class | Fungal Strains Tested | Observed Activity |

|---|---|---|

| 1-[(1R,2R)-2-(2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2-imidazolidinones | Candida albicans | Potent in vitro and in vivo activity. nih.gov |

| 1-[(1R,2R)-2-(2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2-imidazolidinones | Aspergillus fumigatus | Extremely strong growth-inhibitory activity. nih.gov |

| Imidazolidin-2-one derivatives | Aspergillus fumigatus, Aspergillus clavatus, Geotricum Candidum | Significant antifungal activity observed for most tested compounds. nih.gov |

Antiparasitic Activity

The imidazolidine scaffold is a key feature in compounds developed for antiparasitic applications, particularly against the trematode Schistosoma mansoni, the causative agent of schistosomiasis. scielo.br

Several analogues of this compound have been synthesized and assessed for their ability to kill or inhibit S. mansoni worms. These studies have been conducted both in laboratory settings (in vitro) and in animal models (in vivo).

Laboratory studies have demonstrated the direct effects of imidazolidinone derivatives on adult S. mansoni worms. An analogue, 1-(4-chloro-benzyl)-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one (LPSF/PT-11), showed significant schistosomicidal activity in vitro, inducing major ultrastructural damage to the worms and causing cell death. researchgate.net Another related compound, 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05), was highly active against adult male worms, achieving 100% mortality after 24 hours of contact at all tested concentrations. nih.gov These findings suggest that imidazolidinone derivatives can directly impact the viability of the parasite. researchgate.net

| Compound Analogue | Concentration/Time | In Vitro Observation against S. mansoni |

|---|---|---|

| 1-(4-chloro-benzyl)-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one (LPSF/PT-11) | Not specified | Induced significant ultrastructural alterations and cell death in adult worms. researchgate.net |

| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05) | 24 hours | 100% mortality in adult male worms; maximal efficacy against females after 72 hours. nih.gov |

The schistosomicidal potential of these compounds has also been evaluated in mice experimentally infected with S. mansoni. The analogue 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one (LPSF/PT-09) demonstrated significant antischistosomal activity in vivo. nih.gov In parasitological evaluations during the acute phase of the disease, treatment with LPSF/PT-09 resulted in a moderate effectiveness of 30% to 54.4% in reducing the number of worms. scielo.brnih.gov Another study involving the analogue LPSF-PT05, when administered in a solid dispersion formulation to increase solubility, achieved a 70.5% reduction in the number of recovered worms at a dose of 100 mg/kg. nih.govnih.gov These results position imidazolidine derivatives as potential candidates for further development as schistosomicidal drugs. nih.gov

| Compound Analogue | Animal Model | In Vivo Efficacy against S. mansoni |

|---|---|---|

| 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one (LPSF/PT-09) | Mice | Demonstrated moderate effectiveness with a 30-54.4% reduction in worm burden. scielo.brnih.gov |

| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05) | Mice | Achieved a 70.5% reduction in worm burden when administered in a polyethylene (B3416737) glycol formulation. nih.govnih.gov |

Schistosomicidal Activity (e.g., against Schistosoma mansoni)

Ultrastructural Alterations in Parasites

Research into imidazolidine derivatives has revealed their potential to induce significant morphological and ultrastructural damage to parasites. Studies on Schistosoma mansoni, for instance, have shown that imidazolidine compounds can cause severe alterations to the parasite's tegument, which is crucial for its survival, nutrient absorption, and evasion of the host's immune system.

An investigation using scanning electron microscopy (SEM) on adult S. mansoni worms treated with an imidazolidinic derivative demonstrated various dose-dependent tegumental changes. These alterations included blistering, peeling, erosion, and the destruction of the integument, leading to the loss of spines and tubercles. researchgate.netresearchgate.net Additionally, researchers observed body contractions and windy alterations in the parasite's structure. researchgate.net Such damage compromises the integrity of the parasite, exposing it to the host's immune response and ultimately leading to its death. researchgate.net These findings are consistent with the effects of other antischistosomal compounds, which also target the parasite's surface. researchgate.net

While the specific effects of this compound have not been detailed, the pronounced activity of its analogues suggests that the imidazolidinone core is a key pharmacophore for inducing these damaging ultrastructural changes. The general trend observed with antiparasitic agents is that disruption of parasite structures, such as the kinetoplast and mitochondrion, is a common hallmark of their efficacy. nih.gov

Investigations into Mechanisms of Action

The precise mechanism of action for many imidazolidinone-based antiparasitic agents is not fully elucidated, but research points to several potential pathways. researchgate.net A primary mechanism for many antiparasitic drugs involves the disruption of the parasite's neuromuscular system, leading to paralysis and subsequent expulsion from the host. ebsco.com Other general mechanisms include inhibiting energy metabolism by preventing glucose uptake, damaging the parasite's membrane integrity, and interfering with its reproductive cycle. ebsco.com

For compounds related to the imidazolidinone class, such as imidazole (B134444) derivatives, the antiparasitic action is thought to involve the induction of oxidative stress. nih.gov Studies have shown that these compounds can lead to an increase in reactive oxygen species (ROS) within the parasite, which in turn reduces its mitochondrial membrane potential and restricts growth. nih.gov Furthermore, the action of dicationic amidine analogues, which also feature nitrogen-containing heterocyclic structures, has been linked to the targeting of parasitic DNA, particularly the kinetoplast DNA (kDNA) in organisms like Leishmania. nih.gov

While the exact target of imidazolidinones in parasites like S. mansoni is still under investigation, their ability to cause severe tegumental damage suggests a mechanism that disrupts membrane integrity or associated metabolic processes. researchgate.netbvsalud.org The structural similarity of these compounds to other known antiparasitic agents suggests that they may share common biochemical targets within the parasite. bvsalud.org

Antiviral Activity

Analogues of this compound, particularly pyridyl imidazolidinones, have been identified as a novel class of inhibitors against certain enteroviruses, most notably Enterovirus 71 (EV-A71) and Coxsackievirus A16 (COX A16). alliedacademies.orgalliedacademies.orgbiomedres.info These viruses are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD), which predominantly affects infants and young children. nih.gov

Inhibition of Enterovirus 71

Pyridyl imidazolidinone derivatives have demonstrated potent and selective inhibitory activity against EV-A71. nih.govnih.gov One such derivative, BPR0Z-194, was found to effectively inhibit EV-A71 replication during the early stages of infection, suggesting it interferes with viral adsorption or uncoating. nih.gov Another analogue, PR66, showed an IC₅₀ of 0.019 µmol/L against the EV-A71 2231 strain and was active against other EV-A71 strains in the nanomolar range. nih.gov

A study involving novel conjugates of imidazolidin-2-one with 1,3,5-triazine (B166579) reported a range of inhibitory activities against EV71. For example, compound 6a showed an IC₅₀ of 15.53 µM, while compound 6b improved on this activity more than threefold. alliedacademies.orgbiomedres.info

Inhibition of Coxsackievirus A16

The antiviral activity of imidazolidin-2-one analogues extends to Coxsackievirus A16. The same study that evaluated 1,3,5-triazine conjugates found that these compounds also exhibited inhibitory effects on COX A16. alliedacademies.orgalliedacademies.orgbiomedres.info Compound 6a had an IC₅₀ of 19.30 µM against COX A16, and other derivatives showed varied levels of inhibition. alliedacademies.orgbiomedres.info

| Compound | IC₅₀ against EV71 (µM) | IC₅₀ against COX A16 (µM) |

|---|---|---|

| 6a | 15.53 | 19.30 |

| 6b | 4.87 | 21.60 |

Interaction with Viral Capsid Proteins

The mechanism underlying the antiviral activity of pyridyl imidazolidinones involves direct interaction with viral capsid proteins. alliedacademies.org These compounds act as "capsid binders," targeting the VP1 protein of EV-A71. nih.govnih.govasm.org The binding site is believed to be a hydrophobic pocket within the VP1 protein. nih.govresearchgate.net By binding to this pocket, the imidazolidinone compounds stabilize the capsid, thereby inhibiting the uncoating process, which is essential for releasing the viral RNA into the host cell. nih.gov

Studies using site-directed mutagenesis have confirmed that single amino acid changes in the VP1 protein can confer resistance to these inhibitors. nih.govnih.gov For example, a mutation at position 192 of VP1 was shown to make the virus resistant to the effects of BPR0Z-194. nih.gov Further research has shown that mutations at other sites, such as D31N or E98K, can widen the hydrophobic pocket, making the virus susceptible to bulkier imidazolidinone derivatives. nih.gov This body of evidence strongly supports the role of these compounds as capsid-binding inhibitors that disrupt the viral life cycle at the entry and uncoating stages. nih.govnih.govplos.org

Anticancer and Antiproliferative Activities

Derivatives of the imidazolidinone scaffold have emerged as a promising class of compounds with significant anticancer and antiproliferative properties. researchgate.netresearchgate.net Research has demonstrated their efficacy against a variety of cancer cell lines, including those from colorectal, lung, breast, and prostate cancers. mdpi.combohrium.com

A study on novel imidazolidin-4-one (B167674) derivatives identified a specific compound, 9r , that exhibited potent anticancer activity against colorectal cancer cell lines HCT116 and SW620. mdpi.comnih.gov Further investigation into its mechanism revealed that compound 9r induces apoptosis (programmed cell death) through the mitochondrial pathway. mdpi.com This process is initiated by the compound's ability to induce the production of reactive oxygen species (ROS) within the cancer cells. mdpi.comnih.govresearchgate.net The elevated ROS levels then activate the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis. mdpi.comnih.gov

Other studies have explored related structures, such as 2-selenoxo-imidazolidin-4-ones, which also demonstrated considerable in vitro cytotoxicity against cancer cell lines like A549 (lung carcinoma). nih.govmdpi.com The mechanism for some of these compounds was also linked to the generation of ROS. nih.govmdpi.com The consistent finding across different imidazolidinone analogues is their ability to trigger ROS-dependent apoptosis, making this a key mechanism of their anticancer action. researchgate.netmdpi.comresearchgate.net

| Compound Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Imidazolidin-4-one (e.g., Compound 9r) | HCT116, SW620 (Colorectal) | Induces ROS production, activates JNK pathway, triggers mitochondrial apoptosis. | mdpi.comnih.gov |

| Imidazo[4,5-b]pyrazine-2,5-dione | Various | High cytotoxic activity, in some cases exceeding the reference drug doxorubicin. | bohrium.com |

| 2-Selenoxo-imidazolidin-4-one | A549 (Lung), PC3 (Prostate) | Cytotoxicity and increased intracellular ROS levels. | nih.govmdpi.com |

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, LNCaP, PC-3)

Analogues of this compound have demonstrated notable cytotoxic effects against various cancer cell lines, with particular activity observed in prostate and breast cancer models.

A series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated for their anticancer effects against androgen-sensitive (AR+) LNCaP and androgen-insensitive (AR-) PC-3 prostate cancer cells. Several of these compounds showed significant cytotoxicity, with a higher selectivity towards the AR+ LNCaP cells. nih.gov For instance, after 48 hours of incubation, compounds 3i , 3k , and 3o displayed potent activity against LNCaP cells with IC₅₀ values of 5.22 µM, 5.87 µM, and 5.96 µM, respectively. nih.gov

In the context of breast cancer, an imidazacridine derivative incorporating a 2-thioxoimidazolidin-4-one moiety, LPSF/AC05 , was effective against the triple-negative MDA-MB-231 cell line, showing an IC₅₀ value of 27.54 μM. nih.gov However, not all analogues exhibit this cytotoxic potential. A library of asymmetric di-acylthiourea derivatives based on an imidazolidine-2-thione scaffold showed no cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

| Compound/Analogue Class | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3i) | LNCaP | Prostate | 5.22 ± 0.12 | nih.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3k) | LNCaP | Prostate | 5.87 ± 0.09 | nih.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3o) | LNCaP | Prostate | 5.96 ± 0.11 | nih.gov |

| LPSF/AC05 | MDA-MB-231 | Breast (Triple-Negative) | 27.54 | nih.gov |

| Di-acylthiourea derivatives | MCF-7 | Breast | Non-cytotoxic | nih.gov |

Chemopreventive Potential

Based on available scientific literature, there is currently limited to no specific research data on the chemopreventive potential of this compound or its direct analogues. This area remains open for future investigation.

Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)

The cytotoxic effects of imidazolidinone analogues are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Studies on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives revealed that these compounds induce apoptosis in LNCaP prostate cancer cells, as evidenced by a significant accumulation of Caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov In colorectal cancer cells, another analogue, compound 9r , was found to trigger the mitochondrial pathway of apoptosis by increasing the production of reactive oxygen species (ROS). mdpi.com This elevation in ROS activated the JNK signaling pathway, which further promoted apoptotic cell death. mdpi.com

The cell cycle is another critical target of these compounds. The imidazacridine derivative LPSF/AC05 was shown to cause cell cycle arrest at the G2/M phase in breast cancer cells and at the G0/G1 phase in leukemia and lymphoma cells. nih.gov Similarly, different 2-thioxoimidazolidine derivatives have been found to arrest liver cancer cells in the G0/G1 phase and colon cancer cells in the S phase, demonstrating that the specific cellular outcome can be compound and cell-type dependent. nih.gov

Androgen Receptor Modulation

The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer. nih.gov The imidazolidinone scaffold is being actively investigated for its potential to modulate AR activity.

A new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives was specifically designed as potential androgen receptor blockers. nih.gov These compounds demonstrated significantly higher cytotoxic selectivity for androgen-sensitive LNCaP cells, which express the androgen receptor, compared to the AR-negative PC-3 cell line. nih.gov This suggests that their mechanism of action is, at least in part, mediated through the inhibition of the androgen receptor. nih.gov This line of research aligns with broader efforts to develop novel selective androgen receptor modulators (SARMs) that can offer tissue-selective activity. nih.govresearchgate.net

Immunosuppressive Activity

Beyond oncology, N-substituted imidazolidin-2-one derivatives have been identified as possessing significant immunosuppressive properties. In a study evaluating seventeen related compounds, several molecules with an imidazolidin-2-one scaffold exerted significant inhibitory activity on the proliferation of concanavallin A (ConA)-stimulated mouse splenocytes. nih.govtandfonline.com

This research highlighted the crucial role of the imidazolidin-2-one ring structure in inducing an immunosuppressive effect, as analogous compounds from the tetrahydropyrimidin-2(1H)-one series were found to be inactive. nih.govtandfonline.com In a separate but related study, five different N1-mono and N1, N2-disubstituted imidazolidin-2-ones showed maximal inhibition of splenocyte proliferation at a concentration of 90 µM, an effect comparable to that of the well-known immunosuppressant drug Cyclosporin A (CsA). nih.govtandfonline.com These findings underscore the potential of this chemical class in the treatment of autoimmune diseases or in preventing organ transplant rejection. tandfonline.comtandfonline.com

Enzyme and Receptor Interaction Studies

Understanding how these compounds interact with specific molecular targets is key to elucidating their mechanisms of action and optimizing their therapeutic profiles.

While comprehensive ligand binding profiling across a wide panel of receptors and enzymes for this compound is not extensively documented, studies on its analogues have identified specific molecular targets. Research has shown that some imidazolidine-2-thione derivatives can act as antagonists for the adenosine-A2B receptor and as inverse agonists for the GPR6 orphan receptor. nih.gov The GPR6 receptor is associated with neuropsychiatric disorders, while the adenosine-A2B receptor is implicated in cardiovascular and pulmonary conditions, as well as cancer. nih.gov These findings suggest that the imidazolidinone scaffold can be tailored to interact with specific G-protein coupled receptors, opening avenues for diverse therapeutic applications.

Broader Bioactivity Spectrum of Imidazolidinone Scaffolds

The imidazolidin-2-one ring system is a foundational structure, or scaffold, found in numerous biologically active compounds. mdpi.com This versatile five-membered heterocycle is a key component in a variety of FDA-approved drugs and is a subject of ongoing research due to its ability to interact with diverse biological targets. mdpi.com The broad spectrum of activities associated with the imidazolidinone scaffold includes anticancer, antimicrobial, and receptor-modulating properties.

Anticancer and Cytotoxic Activity

The imidazolidinone scaffold is a prominent feature in many compounds investigated for their antitumor properties. Specifically, derivatives of imidazolidine-2,4-dione (also known as hydantoin) have shown significant potential in cancer research. mdpi.com

One study highlighted the potency of a 5,5-diphenylhydantoin derivative, which demonstrated inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 0.10 µM. mdpi.com Further research into Schiff's bases incorporating the imidazolidine-2,4-dione scaffold has yielded compounds with notable cytotoxic effects against various human cancer cell lines. For instance, a naphthalen-2-yl-substituted molecule showed profound potency against the MCF-7 breast cancer cell line, with an IC₅₀ value of 4.92 µM, which was more potent than the reference drug erlotinib (B232) in the same study. mdpi.com This compound also exhibited significant activity against colon (HCT-116) and liver (HePG-2) cancer cell lines. mdpi.com

| Compound | Target Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| 5,5-diphenylhydantoin derivative (Compound 1) | EGFR | 0.10 |

| Naphthalen-2-yl-substituted derivative (Compound 24) | MCF-7 (Breast Cancer) | 4.92 |

| HePG-2 (Liver Cancer) | 9.07 | |

| HCT-116 (Colon Cancer) | 12.83 | |

| Erlotinib (Reference Drug) | MCF-7 (Breast Cancer) | 5.18 |

Antimicrobial and Antifungal Activity

Derivatives of the imidazolidinone core have been reported to possess significant antimicrobial and antifungal properties. scialert.netnih.gov For example, imidazolidine-2-thione, a sulphur-containing analogue, and its derivatives are known to exhibit anti-HIV and antimicrobial activities. scialert.net The synthesis of novel 5-imino-4-thioxo-2-imidazolidinone derivatives has produced compounds with significant activity against various bacterial and fungal strains. nih.gov

Receptor Binding Activity

The imidazolidinone scaffold also serves as a basis for compounds that interact with various physiological receptors. A study involving a series of N-(imidazolidin-2-ylidene)hydrazones revealed significant binding affinities for adrenergic and imidazoline (B1206853) receptors. nih.gov One derivative, 2-naphthaldehyde (B31174) N-(imidazolidin-2-ylidene)hydrazone, showed notable affinity for both α2-adrenergic and imidazoline I1 receptors. nih.gov Another compound, quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone, displayed high affinity for I2 receptors with marked selectivity over α2-adrenergic and I1 receptors. nih.gov

| Compound | Receptor Target | Binding Affinity (Kᵢ in nM) | Selectivity (IC₅₀ or Kᵢ in nM) |

|---|---|---|---|

| 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | α2-adrenergic | 94.3 | - |

| Imidazoline I1 | 51.7 (IC₅₀) | - | |

| quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazoline I2 | 26.7 | - |

| α2-adrenergic | 22470.0 | Highly selective for I2 | |

| Imidazoline I1 | 6145.0 (IC₅₀) | Highly selective for I2 |

The diverse range of biological activities demonstrates the importance of the imidazolidinone scaffold in medicinal chemistry and drug discovery. mdpi.comtandfonline.com

Computational and Spectroscopic Investigations of 1 4 Fluorophenyl Imidazolidin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to theoretically model and predict the characteristics of 1-(4-Fluorophenyl)imidazolidin-2-one and related structures. These computational methods offer a detailed understanding at the atomic level.

Geometric Optimization (Bond Lengths, Bond Angles, Torsion Angles)

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating bond lengths, bond angles, and torsion angles. For similar heterocyclic compounds, studies have shown that optimized bond lengths and angles obtained through DFT calculations are in good agreement with experimental data from X-ray crystallography. mdpi.com For instance, in related imidazole (B134444) derivatives, C=O bond distances have been calculated to be around 1.221 Å to 1.252 Å, which aligns well with experimental findings. mdpi.com Changes in these geometric parameters upon coordination with metal ions or during chemical reactions can also be predicted, showing elongations or compressions of specific bonds. researchgate.net

Table 1: Representative Geometric Parameters for Imidazolidin-2-one Derivatives

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |

|---|---|---|---|---|---|

| Bond Angle | C | N | C | ~108-112 | |

| Bond Angle | N | C | N | ~110-115 | |

| Bond Angle | H | N | C | ~120-125 | |

| Torsion Angle | C | N | C | C | ~0-20 |

| Torsion Angle | N | C | C | N | ~0-30 |

Note: The values presented are generalized from computational studies on related imidazolidin-2-one structures and may vary for the specific compound this compound.

Electronic Property Calculations (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.comwikipedia.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. rsc.org It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com For molecules containing electronegative atoms like oxygen and nitrogen, these areas typically show negative potential and are prone to interactions with electrophiles.

Reaction Pathway Elucidation and Mechanistic Insights

DFT studies are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of the most energetically favorable reaction pathways. For instance, in the synthesis of imidazolidin-2-ones from propargylic ureas, DFT calculations suggested that a base-mediated isomerization to an allenamide intermediate is the most feasible reaction pathway. acs.org Similarly, the mechanism for the formation of imidazolidine-2-ones from ureas has been proposed to proceed through the formation of an iminium cation intermediate. nih.gov These computational insights are crucial for optimizing reaction conditions and predicting product formation. researchgate.net

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. mdpi.comeurekaselect.com The simulations can predict binding affinities and interaction modes, providing insights into the compound's potential biological activity. tbzmed.ac.ir For example, docking studies on phenyl imidazolidin-2-one derivatives have been used to investigate their binding modes against insect octopamine (B1677172) receptors and to explain their insecticidal activities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of organic molecules in solution. clockss.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchcommons.org The chemical shifts, coupling constants, and signal multiplicities are used to piece together the molecular framework. researchgate.net For substituted imidazolidin-2-ones, NMR data can distinguish between different isomers and conformers. mdpi.com For example, the chemical shifts of the methylene (B1212753) protons in the imidazolidinone ring can indicate whether a substituent is at the 4- or 5-position. mdpi.com Advanced 2D NMR techniques, such as NOESY, can provide further insights into the spatial proximity of different protons, helping to establish the molecule's conformation in solution. nih.gov

Future Research Directions and Therapeutic Potential of 1 4 Fluorophenyl Imidazolidin 2 One

Design and Synthesis of Next-Generation Analogues

The imidazolidin-2-one core is a versatile template for medicinal chemistry, and future research will undoubtedly focus on the design and synthesis of next-generation analogues of 1-(4-fluorophenyl)imidazolidin-2-one to explore and optimize its biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifications of the 4-fluorophenyl ring, such as altering the position of the fluorine atom or introducing other substituents (e.g., chloro, methyl, methoxy (B1213986) groups), could significantly impact the compound's binding affinity to biological targets. mdpi.com

Furthermore, substitution at the N1 and N3 positions of the imidazolidinone ring or the introduction of diverse functional groups at the C4 and C5 positions can lead to novel compounds with enhanced potency and selectivity. mdpi.comresearchgate.net Research into imidazolidine-2,4-dione derivatives has shown that such modifications can yield potent inhibitors of targets like the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, suggesting a viable strategy for developing anticancer agents. nih.gov The synthesis of these new analogues can be achieved through established and emerging synthetic methodologies, including multi-component reactions that allow for the rapid generation of a library of derivatives for biological screening. scienceopen.com

| Analogue Design Strategy | Potential Modification Site | Example Substituents/Modifications | Desired Outcome |

| Phenyl Ring Substitution | C2', C3', C5', C6' positions | -Cl, -Br, -CH3, -OCH3, -NO2 | Modulate electronic properties, improve target binding |

| Imidazolidinone Core Derivatization | N1, N3, C4, C5 positions | Alkyl chains, aryl groups, heterocyclic moieties | Enhance potency, alter solubility, improve pharmacokinetic profile |

| Scaffold Hopping | Imidazolidin-2-one to Imidazolidine-2,4-dione | Introduction of a second carbonyl group | Discover new biological targets (e.g., PTP1B inhibition) nih.gov |

| Hybrid Molecule Design | Linkage to other pharmacophores | Thiazole, benzimidazole (B57391) moieties | Create dual-action agents, improve anticancer activity researchgate.netnih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not extensively defined, the broader class of imidazolidinone derivatives has demonstrated activity in several therapeutic areas, pointing to promising avenues for investigation.

Oncology: Analogues such as imidazolidine-2,4-diones have been designed as inhibitors of Bcl-2 proteins for cancer therapy. nih.gov Other derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). nih.gov Future studies could screen this compound and its next-generation analogues against various cancer cell lines and explore their mechanisms of action, such as the induction of cell cycle arrest or apoptosis. nih.govnih.gov

Metabolic Diseases: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a significant target for the treatment of type 2 diabetes. nih.gov Novel imidazolidine-2,4-dione derivatives have been identified as potent PTP1B inhibitors. nih.gov This suggests that the this compound scaffold could be a starting point for developing new agents for metabolic disorders.

Neurological Disorders: Research into related heterocyclic compounds has revealed activity at receptors in the central nervous system. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor, a target for treating various neurological dysfunctions. nih.gov Investigating the potential of this compound analogues to modulate CNS targets could open up new therapeutic possibilities.

Optimization of Synthetic Pathways for Industrial Scale-Up

For any promising therapeutic candidate, the development of an efficient, cost-effective, and scalable synthetic route is critical. Future research should focus on optimizing the synthesis of this compound for potential industrial production. Key areas for investigation include:

Catalyst Development: The synthesis of the imidazolidin-2-one ring often involves the carbonylation of diamines or the cyclization of urea (B33335) derivatives. mdpi.commdpi.com Research into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions, higher yields, and improved atom economy. researchgate.net

Process Intensification: Exploring continuous flow chemistry for the synthesis could offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability.

Prodrug Design and Delivery System Development

Overcoming barriers related to a drug's physicochemical and pharmacokinetic properties, such as poor solubility or rapid metabolism, is a common challenge in drug development. ijpcbs.comnih.gov Prodrug design and advanced drug delivery systems represent key strategies to enhance the therapeutic efficacy of this compound and its analogues. researchgate.net

A prodrug is an inactive derivative that is converted into the active parent drug in the body. slideshare.netmdpi.com For this compound, the NH group of the imidazolidinone ring could be functionalized with a promoiety to improve properties like water solubility or membrane permeability. This promoiety would then be cleaved in vivo by chemical or enzymatic processes to release the active compound. researchgate.net

Furthermore, formulating the compound into advanced drug delivery systems could improve its therapeutic profile. nih.gov Encapsulation into nanocarriers, such as liposomes, nanoemulsions, or polymer-based nanoparticles, can protect the drug from premature degradation, prolong its circulation time, and potentially enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing side effects. nih.govresearchgate.net

| Strategy | Approach | Potential Advantage |

| Prodrug Design | Carrier-linked prodrugs (e.g., ester, carbamate, or phosphate (B84403) derivatives at the N-H position) | Improved solubility, enhanced permeability, site-specific delivery, prolonged duration of action ijpcbs.comnih.gov |

| Bioprecursor prodrugs | Masking reactive functional groups, overcoming chemical instability ijpcbs.com | |

| Delivery System Development | Nanoemulsions / Self-nanoemulsifying systems | Enhanced drug absorption, avoidance of first-pass metabolism nih.gov |

| Polymeric Nanoparticles (e.g., PCL-based) | Sustained and controlled drug release, potential for long-lasting implants researchgate.net | |

| Liposomes | Improved bioavailability, reduced toxicity, targeted delivery |

Application as Chiral Auxiliaries in Asymmetric Synthesis

While this compound itself is an achiral molecule, the imidazolidin-2-one scaffold is a cornerstone in the field of asymmetric synthesis. researchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral imidazolidin-2-ones, often derived from chiral diamines or amino acids, have proven to be highly effective auxiliaries. researchgate.net

Future research could involve the development of chiral analogues of this compound. For example, starting from chiral 1,2-diamines, one could synthesize enantiomerically pure versions of the imidazolidinone ring. These chiral scaffolds could then be N-acylated and used to direct stereoselective reactions such as:

Aldol (B89426) Additions: Boron enolates of N-acyl imidazolidin-2-ones undergo highly diastereoselective aldol reactions, yielding chiral β-hydroxy acids and related products. researchgate.net

Alkylations: The enolates can be alkylated with high diastereoselectivity to produce chiral carboxylic acid derivatives.

Diels-Alder Reactions: Chiral imidazolidin-2-ones can serve as auxiliaries to control the facial selectivity in cycloaddition reactions. researchgate.net

The development of new chiral auxiliaries based on this scaffold would be a valuable contribution to the toolbox of synthetic organic chemists, enabling the efficient construction of enantiomerically pure molecules for various applications, including pharmaceuticals. sigmaaldrich.com

Investigation of Catalytic Properties

The nitrogen atoms within the imidazolidin-2-one ring possess lone pairs of electrons that can coordinate to metal centers. This suggests a potential, yet unexplored, application for this compound and its derivatives as ligands in catalysis. Many N-heterocyclic compounds serve as ligands for transition metal catalysts that are active in a wide range of organic transformations.

Future investigations could explore the synthesis of metal complexes involving this compound. By coordinating this molecule to metals like palladium, gold, copper, or rhodium, it may be possible to create novel catalysts. mdpi.com The electronic properties of the ligand, influenced by the 4-fluorophenyl group, could tune the reactivity and selectivity of the metal center. Potential catalytic applications to investigate include:

Cross-coupling reactions

Hydrogenation or hydroamination reactions researchgate.net

C-H activation processes

Discovering catalytic activity for this class of compounds would represent a significant expansion of their utility beyond medicinal chemistry and would open a new frontier for research.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)imidazolidin-2-one?

The synthesis typically involves cyclization of urea derivatives or substitution reactions. For example, N-acyl cyclic urea precursors can be synthesized via condensation of 4-fluoroaniline with carbonyl reagents (e.g., phosgene or carbonyldiimidazole) under reflux in anhydrous solvents like THF or DCM. Post-cyclization purification often employs column chromatography or recrystallization . Alternative routes involve nucleophilic displacement of halides in substituted imidazolidinones, leveraging the fluorophenyl group's electron-withdrawing properties to stabilize intermediates .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Analytical methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes the fluorophenyl moiety (δ ≈ -115 ppm for para-substitution), while ¹H NMR identifies imidazolidinone protons (δ 3.5–4.5 ppm for NH and CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by area normalization) using reverse-phase C18 columns .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

- LogP : ~1.8 (predicted), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (≤0.1 mg/mL), necessitating DMSO or ethanol as solvents for in vitro assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point range of 160–165°C, with decomposition above 250°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the fluorophenyl ring typically exhibits a dihedral angle of ~45° relative to the imidazolidinone plane, influencing π-stacking interactions in protein binding . ORTEP-3 visualizations help confirm non-covalent interactions, such as hydrogen bonds between the carbonyl group and active-site residues in enzyme targets .

Q. What computational strategies are employed to predict the biological activity of this compound analogs?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like SARS-CoV-2 Mpro, where the fluorophenyl group may occupy hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Hammett constants (σ) for the 4-fluoro substituent correlate with electron-withdrawing effects, enhancing binding affinity in enzyme inhibitors .

- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes over 100 ns trajectories, validating docking poses .

Q. How do structural modifications (e.g., substituent changes) impact the pharmacokinetic profile of imidazolidin-2-one derivatives?

- Fluorine Substitution : The 4-fluorophenyl group improves metabolic stability by reducing CYP450-mediated oxidation compared to chlorophenyl analogs .

- Ring Expansion : Replacing imidazolidinone with tetrahydropyrimidinone increases solubility but reduces blood-brain barrier penetration .

- Prodrug Strategies : Esterification of the urea NH group enhances oral bioavailability, as seen in related antiviral compounds .

Q. What analytical challenges arise in detecting degradation products of this compound?

Q. How is this compound utilized in high-throughput screening (HTS) for drug discovery?

- Target Libraries : Screened against kinase or GPCR panels (e.g., adrenergic receptors) using fluorescence polarization assays .

- Fragment-Based Design : The core scaffold serves as a "privileged structure" for optimizing selectivity in Nox4 inhibitors .

Methodological Challenges

Q. What experimental considerations are critical for handling this compound in biological assays?

Q. How can contradictions in biological activity data between studies be resolved?

- Assay Variability : Normalize data to positive controls (e.g., imidacloprid for insecticidal activity) .

- Metabolite Interference : Use hepatic microsomes to identify active metabolites masking parent compound efficacy .

- Statistical Validation : Apply ANOVA with post-hoc tests to account for batch effects in IC₅₀ determinations .

Q. What strategies optimize the enantiomeric purity of chiral imidazolidin-2-one derivatives?

Q. How is this compound integrated into multi-target drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.